P2X3 Receptor Antagonist Potency: Class-Level Inference from Bayer Patent Examples
While explicit IC₅₀ data for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has not been publicly disclosed in peer-reviewed literature, the compound falls within the Bayer P2X3 patent family that extensively characterizes the structure–activity relationship (SAR) of closely related 1,3-thiazol-2-yl benzamides [1]. In representative patent examples, analogs bearing a 2,4-dichlorophenyl substituent on the thiazole ring and a methoxybenzamide moiety demonstrate potent inhibition of human P2X3 receptors in FLIPR calcium-flux assays, with IC₅₀ values typically ranging from 5 nM to 200 nM [2]. The 3-methoxy substitution pattern is explicitly claimed and is expected, based on patent SAR tables, to confer a balanced profile of potency and microsomal stability relative to the 2-methoxy and 4-methoxy regioisomers [3].
| Evidence Dimension | P2X3 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed for the exact compound; predicted to be within 5–200 nM based on patent SAR |
| Comparator Or Baseline | Closest disclosed patent examples with 2,4-dichlorophenyl thiazole and methoxybenzamide substitution: IC₅₀ range 5–200 nM in FLIPR assay |
| Quantified Difference | Cannot be calculated; class-level inference only |
| Conditions | Human P2X3 recombinant cell line, FLIPR calcium-flux assay (patent examples) |
Why This Matters
The compound occupies a well-defined SAR space with predictable P2X3 antagonism, reducing the risk of purchasing an inactive or poorly characterized analog.
- [1] Davenport AJ, Bräuer N, Fischer OM, et al. 1,3-thiazol-2-yl substituted benzamides. PH Patent PH-12017501079-A1, assigned to Bayer AG, published 2017-10-18. View Source
- [2] Bräuer N, Davenport AJ, Fischer OM, et al. 1,3-thiazol-2-yl substituted benzamides for the treatment of diseases associated with nerve fiber sensitization. US Patent US10174016B2, issued 2019-01-08. View Source
- [3] Bayer AG. 1,3-thiazol-2-yl substituted benzamides. WO2016091776A1, published 2016-06-16. View Source
